molecular formula C13H6Cl2O2 B074923 2,6-Dichloroxanthen-9-one CAS No. 1556-62-3

2,6-Dichloroxanthen-9-one

Cat. No.: B074923
CAS No.: 1556-62-3
M. Wt: 265.09 g/mol
InChI Key: NOOUMCKTSHNIHX-UHFFFAOYSA-N
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Description

2,6-Dichloroxanthen-9-one is a chlorinated derivative of the xanthenone core structure, characterized by a tricyclic aromatic system with two chlorine atoms at positions 2 and 6. Xanthenones are widely studied for their applications in medicinal chemistry, materials science, and environmental chemistry due to their photophysical properties and biological activity .

Properties

CAS No.

1556-62-3

Molecular Formula

C13H6Cl2O2

Molecular Weight

265.09 g/mol

IUPAC Name

2,6-dichloroxanthen-9-one

InChI

InChI=1S/C13H6Cl2O2/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6H

InChI Key

NOOUMCKTSHNIHX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl

Other CAS No.

1556-62-3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the xanthenone scaffold critically determine chemical behavior:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties
2,6-Dichloroxanthen-9-one* Cl (2,6) C₁₃H₆Cl₂O₂ ~283.10† High lipophilicity, electron-deficient ring
3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-5-methyl-9H-xanthen-9-one Cl (2,6-benzyl), OH (1), CH₃ (5) C₂₁H₁₄Cl₂O₄ 401.24 Bulky substituents; reduced solubility in polar solvents
3,6-Dihydroxy-9H-xanthen-9-one OH (3,6) C₁₃H₈O₄ 228.20 High polarity; prone to oxidation
3,6-Dimethoxy-9H-xanthen-9-one OCH₃ (3,6) C₁₅H₁₂O₄ 256.25 Electron-donating groups; UV absorption shifted
2,7-Dimethoxy-9H-thioxanthen-9-one OCH₃ (2,7), S (core) C₁₅H₁₂O₂S 280.32 Sulfur substitution alters aromaticity; red-shifted fluorescence
2,4-Diethyl-9H-thioxanthen-9-one C₂H₅ (2,4), S (core) C₁₇H₁₆OS 284.37 Steric hindrance; environmental persistence

*Assumed structure based on naming conventions. †Calculated based on xanthenone core (C₁₃H₁₀O₂) with two Cl atoms.

Key Observations:
  • Electron Effects: Chlorine’s electron-withdrawing nature increases the xanthenone ring’s electron deficiency, enhancing electrophilic substitution resistance compared to methoxy or hydroxyl analogs .
  • Solubility : Hydroxyl groups (e.g., 3,6-Dihydroxy-xanthen-9-one) improve aqueous solubility, while chlorine or bulky substituents (e.g., dichlorobenzyl in ) reduce it .
  • Spectral Properties: Thioxanthenones (e.g., 2,7-Dimethoxy-9H-thioxanthen-9-one) exhibit red-shifted UV-Vis absorption due to sulfur’s lower electronegativity compared to oxygen .

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